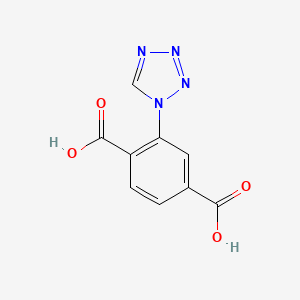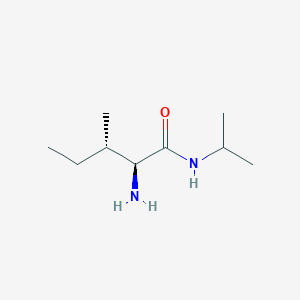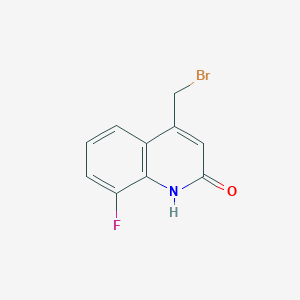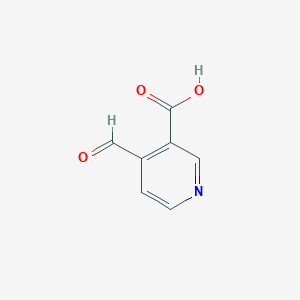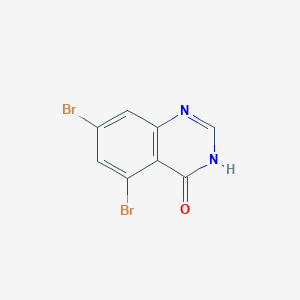
5,7-Dibromoquinazolin-4(3H)-one
説明
科学的研究の応用
Novel Compounds Synthesis
The synthesis of novel compounds based on the 5,7-dibromoquinazolin-4(3H)-one structure has been a significant focus. For example, a novel ambroxol-derived tetrahydroquinazoline demonstrated potency against SARS-CoV-2 proteins, highlighting its potential application in antiviral research (Krysantieva, Voronina, & Safin, 2023). Similarly, analogues of 6,8-dibromoquinazolin-4(3H) ones were synthesized and identified as potential antimicrobial agents in vitro, indicating their relevance in developing new antimicrobial therapies (Barat, 2017).
Antimicrobial and Antifungal Agents
The design and synthesis of novel metal complexes of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one have shown considerable activity against a range of microorganisms, suggesting their use as antimicrobial and antifungal agents (Peter & Lucky, 2015). Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones exhibited potent antimicrobial activity, further supporting the potential of 5,7-dibromoquinazolin-4(3H)-one derivatives in antimicrobial research (Panneerselvam, Rather, Sankar Reddy, & Kumar, 2009).
Antitumor and Anticancer Activity
Derivatives of 5,7-dibromoquinazolin-4(3H)-one have been explored for their antitumor and anticancer properties. The synthesis of novel compounds and their evaluation for antitumor activity have contributed to the identification of potential leads for cancer therapy. Compounds exhibiting selective activities against renal, breast cancer cell lines, and leukemia highlight the diversity of therapeutic targets and mechanisms of action these derivatives may possess (Alanazi et al., 2013).
Synthesis Methods and Catalysis
Efficient synthesis methods and the use of catalysts for producing 5,7-dibromoquinazolin-4(3H)-one derivatives have also been a focus of research. Techniques such as water-accelerated synthesis and the use of recyclable catalysts for the synthesis of dihydroquinazolin-4(1H)-ones demonstrate the ongoing efforts to improve synthetic approaches for these compounds, enabling the exploration of their biological activities and potential applications in various fields of chemistry and medicine (Baghbanzadeh, Salehi, Dabiri, & Kozehgary, 2006).
特性
IUPAC Name |
5,7-dibromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUPTGYCMWUAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CNC2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)
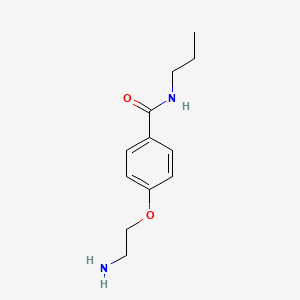
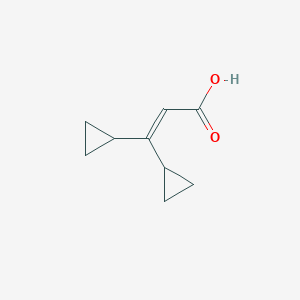
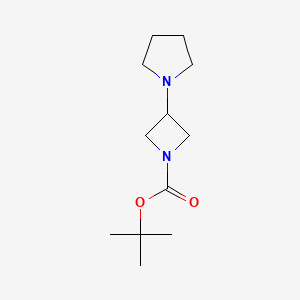
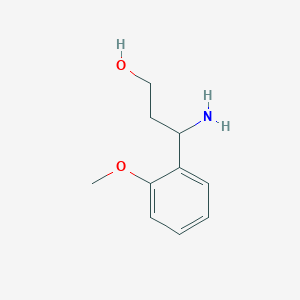
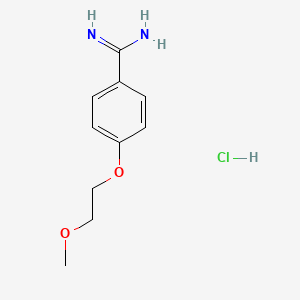
![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
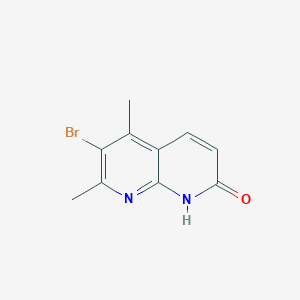
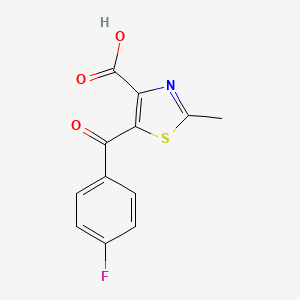
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
